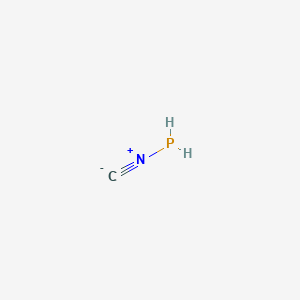

Phosphinous isocyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphinous isocyanide is a unique compound that belongs to the class of isocyanides, which are known for their versatile reactivity and applications in various fields of chemistry. Isocyanides are characterized by the presence of a carbon-nitrogen triple bond (C≡N) with a lone pair of electrons on the carbon atom, making them both nucleophilic and electrophilic. This dual reactivity allows isocyanides to participate in a wide range of chemical reactions, making them valuable building blocks in organic synthesis .

Vorbereitungsmethoden

The synthesis of phosphinous isocyanide typically involves the reaction of a primary amine with a formylating agent, followed by dehydration to form the isocyanide. One common method involves the use of formamide as an intermediate, which is then dehydrated using reagents such as phosphorus oxychloride (POCl3) or p-toluenesulfonyl chloride (p-TsCl) . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Recent advancements in green chemistry have led to the development of more sustainable synthesis protocols that avoid hazardous reagents and reduce waste .

Analyse Chemischer Reaktionen

Phosphinous isocyanide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in multicomponent reactions (MCRs), such as the Ugi reaction, where it reacts with amines, carbonyl compounds, and acids to form complex products . Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions often include heterocycles, amides, and other functionalized organic molecules .

Wissenschaftliche Forschungsanwendungen

Phosphinous isocyanide has found applications in several scientific research areas. In chemistry, it is used as a versatile building block for the synthesis of complex organic molecules and coordination compounds . In biology and medicine, isocyanides have been explored for their antimicrobial properties, with some compounds showing potent activity against bacterial pathogens . In industry, isocyanides are used in the production of pharmaceuticals, agrochemicals, and materials science .

Wirkmechanismus

The mechanism by which phosphinous isocyanide exerts its effects is primarily through its ability to form covalent bonds with target molecules. In biological systems, isocyanides can inhibit essential metabolic enzymes by covalently modifying active site residues, leading to the disruption of metabolic pathways . In chemical reactions, the nucleophilic and electrophilic nature of the isocyanide carbon allows it to participate in a wide range of transformations, including nucleophilic addition, electrophilic substitution, and radical reactions .

Vergleich Mit ähnlichen Verbindungen

Phosphinous isocyanide can be compared to other isocyanides, such as phenyl isocyanide and methyl isocyanide, which share similar reactivity profiles but differ in their specific applications and properties . Unlike phosphines and N-heterocyclic carbenes (NHCs), which are also used as ligands in coordination chemistry, isocyanides offer unique advantages due to their dual reactivity and ability to form stable complexes with transition metals . This makes this compound a valuable tool in the design of luminescent compounds and other advanced materials .

Eigenschaften

CAS-Nummer |

71820-25-2 |

|---|---|

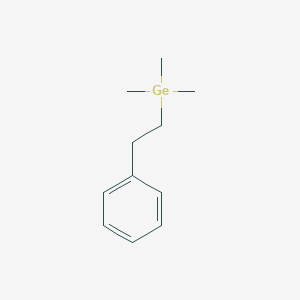

Molekularformel |

CH2NP |

Molekulargewicht |

59.007 g/mol |

IUPAC-Name |

isocyanophosphane |

InChI |

InChI=1S/CH2NP/c1-2-3/h3H2 |

InChI-Schlüssel |

UMUDYLNEBYINGG-UHFFFAOYSA-N |

Kanonische SMILES |

[C-]#[N+]P |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)

![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)

![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)

![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)